REACTION_CXSMILES
|
N1C=CC=CC=1.[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[NH:15][C:16]([C:18]1[N:23]=[C:22](Cl)[CH:21]=[CH:20][CH:19]=1)=[O:17].[OH2:25].[ClH:26].[C:27]1(C)[C:28](C)=[CH:29][CH:30]=[CH:31][CH:32]=1>>[F:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[NH:15][C:16]([C:18]1[N:23]=[C:22]([O:25][C:32]2[CH:31]=[CH:30][CH:29]=[C:28]([Cl:26])[CH:27]=2)[CH:21]=[CH:20][CH:19]=1)=[O:17]
|
Name
|
cuprous chloride
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)NC(=O)C1=CC=CC(=N1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for a further 13 hours
|
Duration
|
13 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the aqueous phase dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)NC(=O)C1=CC=CC(=N1)OC1=CC(=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |